molecular formula C16H22O3 B12820280 2-(1-(Benzyloxy)-2-methylpropan-2-yl)tetrahydro-4H-pyran-4-one

2-(1-(Benzyloxy)-2-methylpropan-2-yl)tetrahydro-4H-pyran-4-one

Cat. No.: B12820280
M. Wt: 262.34 g/mol
InChI Key: XDDHCQSORAGPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(Benzyloxy)-2-methylpropan-2-yl)tetrahydro-4H-pyran-4-one is an organic compound featuring a tetrahydropyran ring structure

Chemical Reactions Analysis

Types of Reactions

2-(1-(Benzyloxy)-2-methylpropan-2-yl)tetrahydro-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include cerium ammonium nitrate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include tetrahydropyran derivatives, alcohols, and substituted tetrahydropyrans .

Mechanism of Action

The mechanism of action of 2-(1-(Benzyloxy)-2-methylpropan-2-yl)tetrahydro-4H-pyran-4-one involves its reactivity towards nucleophiles and electrophiles. The oxygen atom in the pyran ring acts as a nucleophile, participating in reactions such as acylation, alkylation, and condensation . This reactivity facilitates the compound’s role as an intermediate in organic synthesis and its potential biological activities.

Properties

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

2-(2-methyl-1-phenylmethoxypropan-2-yl)oxan-4-one

InChI

InChI=1S/C16H22O3/c1-16(2,15-10-14(17)8-9-19-15)12-18-11-13-6-4-3-5-7-13/h3-7,15H,8-12H2,1-2H3

InChI Key

XDDHCQSORAGPNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC=CC=C1)C2CC(=O)CCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.